molecular formula C12H16O B14692007 2-(4-Ethenylphenyl)butan-2-ol CAS No. 23679-26-7

2-(4-Ethenylphenyl)butan-2-ol

Cat. No.: B14692007
CAS No.: 23679-26-7
M. Wt: 176.25 g/mol
InChI Key: KTHIEJGXPMUALT-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)butan-2-ol is an organic compound with the molecular formula C12H16O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is also known by its IUPAC name, 2-(4-Vinylphenyl)-2-butanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Ethenylphenyl)butan-2-ol involves the Grignard reaction. In this process, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 4-vinylbenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 2-(4-Ethenylphenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the ketone to the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, PCC

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products

    Oxidation: 2-(4-Ethenylphenyl)butan-2-one

    Reduction: Hydrocarbons

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the vinyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethenylphenyl)butan-2-ol is unique due to the presence of both a vinyl group and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

23679-26-7

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(4-ethenylphenyl)butan-2-ol

InChI

InChI=1S/C12H16O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h4,6-9,13H,1,5H2,2-3H3

InChI Key

KTHIEJGXPMUALT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)C=C)O

Origin of Product

United States

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